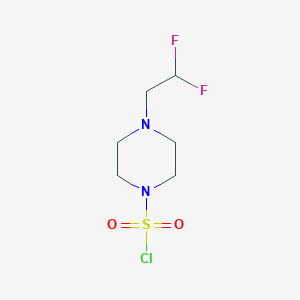

4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Arsenic Removal in Water Treatment

- pH-responsive Supramolecular Draw Solute : A derivative, 1,4-bis(3-propane-sulphonate sodium)-piperazinediethanesulfonic acid disodium-sulfate, has been designed as a draw solute for removing arsenic from water through forward osmosis. This compound generates high osmotic pressure and shows remarkable performance in arsenic removal and water recovery efficiency (Wu et al., 2019).

Cancer Research

- Inhibition of Breast Cancer Cell Proliferation : A series of 1-benzhydryl-sulfonyl-piperazine derivatives were evaluated for their effectiveness in inhibiting MDA-MB-231 breast cancer cell proliferation, with certain compounds showing significant inhibitory activity (Kumar et al., 2007).

Membrane Technology

- Improved Nanofiltration Membranes : A novel zwitterionic amide monomer was synthesized for use in thin-film composite nanofiltration membranes, leading to improved separation performance and antifouling property (An et al., 2013).

Pharmaceutical Development

- Synthesis of Antibacterial Agents : N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine were synthesized and evaluated for their antibacterial potential against various strains, demonstrating moderate cytotoxicity and promising results as inhibitors (Abbasi et al., 2020).

Chemical Synthesis

- Ionic Catalyst for Synthesis of Phthalazine Derivatives : 1,4-Disulfopiperazine-1,4-diium chloride was used as an effective ionic catalyst in the synthesis of phthalazine derivatives, showcasing the versatility and efficiency of these compounds in chemical synthesis (Shirini et al., 2017).

Environmental Applications

- Treatment of Dye Solutions : Sulfonated aromatic diamine monomers were used to prepare nanofiltration membranes, demonstrating an increase in water flux and effective dye treatment capabilities (Liu et al., 2012).

Safety and Hazards

properties

IUPAC Name |

4-(2,2-difluoroethyl)piperazine-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClF2N2O2S/c7-14(12,13)11-3-1-10(2-4-11)5-6(8)9/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEOYAZQYFBPEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(F)F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid](/img/structure/B2656420.png)

![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/no-structure.png)

![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2656424.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide](/img/structure/B2656429.png)

![(2E,5E)-2,5-bis[(5-bromofuran-2-yl)methylidene]cyclopentan-1-one](/img/structure/B2656437.png)

![N-mesityl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2656438.png)

![Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate](/img/structure/B2656443.png)